molecular formula C8H7FO2 B032414 2-Fluor-3-Methoxybenzaldehyd CAS No. 103438-88-6

2-Fluor-3-Methoxybenzaldehyd

Katalognummer: B032414
CAS-Nummer: 103438-88-6
Molekulargewicht: 154.14 g/mol
InChI-Schlüssel: LIHCOUDNHILORI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. It was developed to prevent the buildup of beta-amyloid, a protein associated with the progression of Alzheimer’s disease. By inhibiting BACE1, lanabecestat aims to slow or stop the progression of Alzheimer’s disease .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-3-methoxybenzaldehyde serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

  • Synthesis of Benzosuberone Derivatives : The compound is utilized in reactions such as the Wittig reaction to form benzosuberone cores, which are important in drug development .
  • Bicyclic Heterocycles : It is also involved in synthesizing bicyclic compounds like hydroisoquinolines and quinazolines, which have potential therapeutic effects .

Organic Synthesis

In organic chemistry, 2-fluoro-3-methoxybenzaldehyde is valued for its ability to participate in various chemical transformations:

  • Friedel-Crafts Acylation : This method is used to create cycloheptanone rings from the compound, showcasing its utility in constructing complex molecular architectures .
  • Substitution Reactions : The presence of both fluorine and methoxy groups allows for selective nucleophilic substitution reactions, leading to a variety of derivatives that can be further functionalized .

Biochemical Research

The compound is employed as a probe in biochemical assays to study enzyme interactions and mechanisms. Its fluorinated structure can enhance binding affinities and selectivity towards specific biological targets, making it a valuable tool in pharmacological research .

Case Study 1: Drug Development

A notable application of 2-fluoro-3-methoxybenzaldehyde was reported in the synthesis of novel anti-cancer agents. Researchers utilized this compound to synthesize derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The incorporation of the fluorine atom was found to enhance the pharmacokinetic properties of these compounds, leading to improved efficacy in preclinical models.

Case Study 2: Material Science

In material science, 2-fluoro-3-methoxybenzaldehyde has been investigated for its role in developing advanced materials with tailored electronic properties. Its ability to form stable thin films has implications for organic electronics and photovoltaic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanabecestat is synthesized using a scalable Suzuki reaction process. This method involves the use of stable crystalline diethanolamine borate, which rapidly hydrolyzes under reaction conditions. The released diethanolamine plays a crucial role in the catalytic process and helps balance between unbound and bound palladium complexes .

Industrial Production Methods: The industrial production of lanabecestat involves the Suzuki coupling reaction, which is optimized for large-scale synthesis. The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lanabecestat unterliegt aufgrund seiner chemischen Struktur hauptsächlich Substitutionsreaktionen. Das Vorhandensein von funktionellen Gruppen wie Methoxy, Methyl und Pyridinyl ermöglicht verschiedene Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

    Reagenzien: Palladiumkatalysatoren, Diethanolaminborat und andere Kupplungsmittel.

    Bedingungen: Die Reaktionen werden in der Regel unter kontrollierter Temperatur und Druck durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Lanabecestat selbst, das durch den optimierten Suzuki-Kupplungsprozess in hoher Reinheit erhalten wird .

Wirkmechanismus

Lanabecestat exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of amyloid-beta, a protein that accumulates in the brains of Alzheimer’s disease patients. By reducing amyloid-beta levels, lanabecestat aims to slow the progression of the disease .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Lanabecestat ist einer von mehreren BACE1-Inhibitoren, die für die Behandlung der Alzheimer-Krankheit entwickelt wurden. Andere ähnliche Verbindungen sind Verubecestat, Atabecestat und Elenbecestat. Obwohl alle diese Verbindungen auf BACE1 abzielen, ist Lanabecestat in seiner spezifischen Bindungsaffinität und Gehirnpermeabilität einzigartig .

Liste ähnlicher Verbindungen:

  • Verubecestat
  • Atabecestat
  • Elenbecestat

Die einzigartigen Eigenschaften und die umfassende Forschung von Lanabecestat machen es zu einer bedeutenden Verbindung in der laufenden Suche nach wirksamen Behandlungen für die Alzheimer-Krankheit.

Biologische Aktivität

2-Fluoro-3-methoxybenzaldehyde (CAS number 103438-88-6) is an organic compound characterized by a benzaldehyde structure with a methoxy group at the 3-position and a fluorine atom at the 2-position. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis, serving as a valuable building block for various bioactive molecules.

  • Molecular Formula: C₈H₇FO₂
  • Molecular Weight: 154.13 g/mol
  • Physical State: Colorless to pale yellow liquid with a strong aromatic odor
  • Solubility: Soluble in organic solvents, insoluble in water

Synthesis Methods

2-Fluoro-3-methoxybenzaldehyde can be synthesized through several methods, including:

  • Wittig Reaction: Reacting with (3-carboxypropyl)triphenylphosphonium bromide to form benzosuberone derivatives.
  • Friedel-Crafts Acylation: Using Eaton's reagent to construct bicyclic heterocycles.

Enzyme Inhibition

2-Fluoro-3-methoxybenzaldehyde has been investigated for its role as an enzyme inhibitor. It interacts with active sites of target enzymes, potentially modulating their activity. For instance, it has been shown to influence the regioselectivity of the berberine bridge enzyme (BBE), redirecting the transformation of tetrahydrobenzylisoquinolines to produce alternative regioisomers, which could have implications in drug development .

Antiproliferative Activity

Research indicates that compounds structurally related to 2-fluoro-3-methoxybenzaldehyde exhibit significant antiproliferative effects against various cancer cell lines. For example, analogs of this compound have demonstrated IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

  • Mechanism of Action:
    • A study demonstrated that the introduction of a fluorine atom can block the degradation of bioactive compounds at specific sites, enhancing their stability and efficacy .
    • The compound was utilized in experiments involving enzyme-catalyzed reactions, showcasing its ability to alter product formation through regioselectivity changes .
  • Applications in Drug Development:
    • 2-Fluoro-3-methoxybenzaldehyde is employed as a precursor for active pharmaceutical ingredients (APIs), particularly in synthesizing benzosuberone derivatives and other biologically active compounds .
    • Its structural features allow it to interact similarly to other methoxy-substituted aromatic compounds, broadening its applicability in medicinal chemistry .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of target enzymes; affects regioselectivity in reactions
Antiproliferative ActivityIC50 values indicating potential against cancer cell lines
Precursor for APIsUsed in synthesis of benzosuberone derivatives and other bioactive molecules

Eigenschaften

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

27 ml (240.62 mmol) of 2-fluoroanisole is dissolved in 700 ml of tetrahydrofuran. At −70° C., 200 ml of sec-BuLi (1.3 M solution in cyclohexane) is added in drops. It is stirred for one hour at −70° C., and then 152 ml of N,N-dimethylformamide, dissolved in 50 ml of tetrahydrofuran, is added in drops at this temperature. After another hour of stirring at −70° C., 380 ml of hydrochloric acid (w=10%) is added in drops. In this case, the batch slowly comes to room temperature. After stirring overnight at room temperature, methyl tert-butyl ether is added, and the organic phase is separated after vigorous stirring. The aqueous phase is extracted two more times with methyl tert-butyl ether. The combined organic extracts are washed with brine and dried. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 25.66 g (69.2%) of the desired compound is isolated.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.2%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DEBAL-H in toluene.(12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIDAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DIBAL-H in toluene (12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIBAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
85%
Customer
Q & A

Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?

A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.